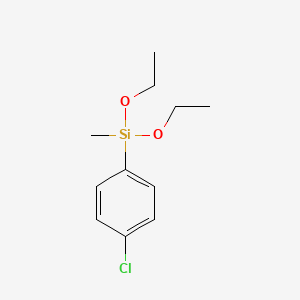

(4-Chlorophenyl)diethoxy(methyl)silane

Beschreibung

(4-Chlorophenyl)diethoxy(methyl)silane is an organosilicon compound with the molecular formula C₁₁H₁₇ClO₂Si and a molecular weight of 244.79 g/mol . Its structure features a silicon atom bonded to a 4-chlorophenyl group, two ethoxy groups, and a methyl group. This compound is widely used in materials science, surface modification, and organic synthesis due to its balanced reactivity and stability. The ethoxy groups facilitate hydrolysis and condensation reactions, while the chlorophenyl moiety enables nucleophilic substitution and cross-coupling applications .

Eigenschaften

Molekularformel |

C11H17ClO2Si |

|---|---|

Molekulargewicht |

244.79 g/mol |

IUPAC-Name |

(4-chlorophenyl)-diethoxy-methylsilane |

InChI |

InChI=1S/C11H17ClO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |

InChI-Schlüssel |

RXCDQSWQFCHSLG-UHFFFAOYSA-N |

Kanonische SMILES |

CCO[Si](C)(C1=CC=C(C=C1)Cl)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Chlorphenyl)diethoxy(methyl)silan beinhaltet typischerweise die Reaktion von 4-Chlorphenylmagnesiumbromid mit Diethoxymethylchlorsilan. Die Reaktion wird in einem wasserfreien Lösungsmittel wie Tetrahydrofuran unter einer inerten Atmosphäre durchgeführt, um zu verhindern, dass Feuchtigkeit die Reaktion stört. Das allgemeine Reaktionsschema lautet wie folgt:

4-Chlorphenylmagnesiumbromid+Diethoxymethylchlorsilan→(4-Chlorphenyl)diethoxy(methyl)silan+Magnesiumbromidchlorid

Industrielle Produktionsmethoden

Die industrielle Produktion von (4-Chlorphenyl)diethoxy(methyl)silan umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann zusätzliche Schritte wie die Reinigung durch Destillation oder Umkristallisation umfassen, um Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen

(4-Chlorphenyl)diethoxy(methyl)silan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Die Ethoxygruppen können in Gegenwart von Wasser oder Feuchtigkeit hydrolysiert werden, was zur Bildung von Silanolen und Ethanol führt.

Substitutionsreaktionen: Das Chloratom am Phenylring kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation: Die an das Siliciumatom gebundene Methylgruppe kann oxidiert werden, um Silanole oder Siloxane zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder verdünnte Säuren werden üblicherweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Persäuren.

Hauptprodukte

Hydrolyse: Silanole und Ethanol.

Substitution: Substituierte Phenylderivate.

Oxidation: Silanole oder Siloxane.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4-Chlorphenyl)diethoxy(methyl)silan beruht auf seiner Fähigkeit, durch Hydrolyse- und Kondensationsreaktionen stabile Siloxanbindungen zu bilden. Das Siliciumatom kann mit verschiedenen molekularen Zielmolekülen interagieren, was zur Bildung stabiler und funktionalisierter Oberflächen führt. Zu den beteiligten Wegen gehören die Hydrolyse von Ethoxygruppen und die anschließende Kondensation zur Bildung von Siloxannetzwerken.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)diethoxy(methyl)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom can interact with various molecular targets, leading to the formation of stable and functionalized surfaces. The pathways involved include hydrolysis of ethoxy groups and subsequent condensation to form siloxane networks.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy Groups

Compound 1 : (4-Chlorophenyl)trimethoxysilane

- Molecular Formula : C₉H₁₃ClO₃Si

- Molecular Weight : 232.73 g/mol

- Key Differences : Replaces ethoxy groups with methoxy groups.

- Impact :

- Methoxy groups are smaller and less sterically hindered than ethoxy, leading to faster hydrolysis rates .

- Lower molecular weight (232.73 vs. 244.79 g/mol) may enhance volatility, making it preferable for vapor-phase deposition processes .

Compound 2 : (4-Chlorophenyl)triethoxysilane

- Molecular Formula : C₁₂H₁₉ClO₃Si

- Molecular Weight : 274.82 g/mol

- Key Differences : Contains three ethoxy groups instead of two ethoxy and one methyl.

- Impact :

- Increased ethoxy content enhances hydrophilicity and reactivity in sol-gel synthesis .

- Bulkier structure reduces volatility but improves thermal stability in polymer composites .

Chlorine Substitution Position

Compound 3 : (2-Chlorophenyl)triethoxysilane

- Molecular Formula : C₁₂H₁₉ClO₃Si

- Molecular Weight : 274.82 g/mol

- Key Differences : Chlorine substituent at the ortho position instead of para .

- Impact :

- Ortho-substitution introduces steric hindrance, reducing reactivity in nucleophilic substitutions .

- Altered electronic effects (inductive and resonance) may lower stability in acidic conditions compared to the para isomer .

Functional Group Variations

Compound 4 : (3-Aminopropyl)trimethoxysilane

- Molecular Formula: C₆H₁₇NO₃Si

- Molecular Weight : 179.29 g/mol

- Key Differences: Replaces chlorophenyl with an aminopropyl group.

- Impact: Amino functionality enables covalent bonding with biomolecules, making it ideal for biosensors and drug delivery systems . Lacks the chlorine atom’s electron-withdrawing effect, reducing electrophilic reactivity but improving biocompatibility .

Compound 5 : Phenyltrimethoxysilane

- Molecular Formula : C₉H₁₄O₃Si

- Molecular Weight : 210.30 g/mol

- Key Differences: No chlorine substituent.

- Impact: Absence of chlorine reduces electrophilicity, limiting use in cross-coupling reactions . Preferable for non-reactive applications like hydrophobic coatings .

Reactivity and Application Profiles

Hydrolysis and Condensation

- (4-Chlorophenyl)diethoxy(methyl)silane : Moderate hydrolysis rate due to ethoxy groups; forms stable siloxane networks for coatings and adhesives .

- (4-Chlorophenyl)trimethoxysilane : Faster hydrolysis (methoxy groups) suits rapid sol-gel processes .

- (2-Chlorophenyl)triethoxysilane : Slower hydrolysis due to steric effects; used in controlled-release systems .

Biologische Aktivität

(4-Chlorophenyl)diethoxy(methyl)silane is an organosilicon compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and two ethoxy groups attached to a silicon atom, contributing to its unique chemical properties and interactions with biological systems.

Chemical Structure

The molecular formula of this compound can be represented as . The structural representation highlights the presence of a 4-chlorophenyl moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The silicon atom in the compound can facilitate reactions that modify biological substrates, while the chlorophenyl group may enhance its affinity for certain receptors or enzymes.

Potential Biological Interactions:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.

- Antioxidant Properties : The presence of the chlorophenyl group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

Research Findings

Recent studies have explored the biological implications of this compound, revealing promising results:

-

Antimicrobial Studies :

- A study indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard agar diffusion methods.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Antioxidant Activity :

- The antioxidant capacity was assessed using DPPH radical scavenging assays. Results showed that this compound could effectively reduce DPPH radicals, indicating potential protective effects against oxidative damage.

Concentration (µg/mL) % Inhibition 50 45 100 65 200 80

Case Studies

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to increased antibacterial activity.

Case Study 2: Antioxidant Potential

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This suggests a protective role against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.